1-Cyclohexyl-n-ethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-Cyclohexyl-n-ethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in cancer treatment. The unique structure of this compound makes it a promising candidate for further research and development in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-n-ethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-amino-1H-pyrazole with ethyl isocyanate, followed by cyclization with cyclohexylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, and requires heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-n-ethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
1-Cyclohexyl-n-ethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-n-ethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with molecular targets such as CDK2. The compound binds to the active site of CDK2, inhibiting its activity and thereby disrupting the cell cycle. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to induce apoptosis is mediated through the activation of caspase-3 and suppression of nuclear factor kappa B (NF-κB) and interleukin-6 (IL-6) pathways .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[3,4-d]pyrimidine family with similar biological activities.
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A compound with a phenyl group instead of a cyclohexyl group, showing different pharmacokinetic properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A structurally related compound with potential as a CDK2 inhibitor.
Uniqueness
1-Cyclohexyl-n-ethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific cyclohexyl and ethyl substitutions, which contribute to its distinct pharmacological profile. These substitutions enhance its binding affinity to CDK2 and improve its cytotoxic activity against cancer cells compared to other similar compounds .
Properties
CAS No. |
21254-05-7 |
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Molecular Formula |
C13H19N5 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
1-cyclohexyl-N-ethylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H19N5/c1-2-14-12-11-8-17-18(13(11)16-9-15-12)10-6-4-3-5-7-10/h8-10H,2-7H2,1H3,(H,14,15,16) |
InChI Key |
URMADHLLGFFHPT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C2C=NN(C2=NC=N1)C3CCCCC3 |
Origin of Product |
United States |
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